Diethyl 2-(2-Bromo-4-pyridyl)malonate
Description
Diethyl 2-(2-Bromo-4-pyridyl)malonate is a brominated pyridine derivative of diethyl malonate. It features a malonate core esterified with ethyl groups and substituted at the central carbon with a 2-bromo-4-pyridyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing heterocyclic frameworks . Its bromine atom enhances electrophilicity, enabling cross-coupling or nucleophilic substitution reactions, while the pyridine ring contributes to coordination chemistry and biological activity .
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
diethyl 2-(2-bromopyridin-4-yl)propanedioate |
InChI |
InChI=1S/C12H14BrNO4/c1-3-17-11(15)10(12(16)18-4-2)8-5-6-14-9(13)7-8/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
RIHUXTHFFOGHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=NC=C1)Br)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Heterocyclic Core Variations
Diethyl 2-(5-Bromopyrimidin-2-yl)malonate
- Structure : Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom.
- Reactivity : The pyrimidine core increases electron deficiency, enhancing reactivity in cycloaddition reactions (e.g., with arynes) compared to pyridine derivatives .
- Physical Properties : Higher density (1.474 g/cm³ predicted) and boiling point (150–152°C at 2 Torr) due to increased polarity .
Diethyl 2-(Pyridin-2-ylmethylene)malonate
- Structure : Features a methylene-linked pyridine instead of direct substitution.
Brominated Malonate Derivatives
Diethyl {[(4-Bromophenyl)amino]methylene}malonate
- Structure : Substitutes pyridine with a brominated phenyl group.
- Electronic Effects: The electron-withdrawing bromine para to the amino group stabilizes the enol tautomer, influencing keto-enol equilibrium and acidity (pKa ~7.83) .
- Biological Relevance : Similar brominated aromatic systems exhibit antimicrobial activity, though pyridine derivatives may offer improved solubility .
Diethyl Bromo(methyl)malonate
Ester Group Variations
Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate
- Structure: Methyl esters instead of ethyl, with a fused chromeno-pyridine system.
- Synthesis : Prepared via MCRs in DMSO, yielding 90% with a decomposition point of 197–198°C, higher than typical ethyl esters due to increased crystallinity .
- Applications: Chromeno-pyridine derivatives show promise in medicinal chemistry (e.g., antimicrobial agents), though ethyl esters generally offer better bioavailability .
Alkylated and Functionalized Derivatives
Diethyl 2-(2-Bromo-4-phenylbutyl)malonate
- Structure : Alkyl chain replaces the pyridyl group.
- Synthetic Utility : Used in alkylation reactions (70% yield via SN2 mechanisms), highlighting bromine’s role as a leaving group. The pyridyl analog’s aromaticity may limit such reactivity .
Diethyl 2-(3-Bromopropyl)-2-methylmalonate
- Structure : Bromine on a propyl chain with a methyl branch.
- Physical Properties : Lower polarity (C11H19BrO4) compared to aromatic analogs, affecting solubility in polar solvents .
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